molecular formula C17H26ClN3O2 B2888721 1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1207019-36-0

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No. B2888721
CAS RN: 1207019-36-0
M. Wt: 339.86
InChI Key: BXOMSFUJSATQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a potent and selective activator of the enzyme soluble guanylyl cyclase (sGC). The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in various physiological processes.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, exploring compounds with greater conformational flexibility. They found that a flexible spacer is compatible with high inhibitory activities, especially when the benzyl group attached to the basic nitrogen is replaced by a cyclohexyl group, indicating that an aromatic residue is not essential for activity (Vidaluc et al., 1995).

Inhibitors of Soluble Epoxide Hydrolase

Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). They observed substantial improvements in pharmacokinetic parameters compared to previous inhibitors. This novel sEH inhibitor demonstrated significant potency in reducing hyperalgesia in vivo, suggesting its potential in pain management (Rose et al., 2010).

Corrosion Inhibition

Jeeva et al. (2015) investigated the use of Mannich bases, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. They found that these compounds are effective in reducing corrosion, with the inhibition efficiency increasing with the concentration of the inhibitors. This application is significant for industries dealing with metal preservation (Jeeva et al., 2015).

Anticancer Agents

A study by Feng et al. (2020) explored the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. They demonstrated significant antiproliferative effects on various cancer cell lines, identifying these compounds as potential BRAF inhibitors for cancer treatment (Feng et al., 2020).

Corrosion Inhibition in Acid Solutions

Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea compounds in hydrochloric acid solutions on mild steel. Their findings suggest that these compounds act as mixed-type inhibitors, highlighting their potential use in industries where steel corrosion is a concern (Bahrami & Hosseini, 2012).

Sulfamylurea Hypoglycemic Agents

Sarges et al. (1976) developed a series of novel sulfamylurea derivatives with enhanced hypoglycemic activity. These compounds show promise in diabetes treatment, particularly for their potent action in lowering blood glucose levels (Sarges et al., 1976).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O2/c1-23-11-10-21-8-6-15(7-9-21)13-20-17(22)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOMSFUJSATQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.